molecular formula C9H6N2O2 B3356023 7-Aminoquinoline-5,8-dione CAS No. 64636-91-5

7-Aminoquinoline-5,8-dione

Cat. No.: B3356023
CAS No.: 64636-91-5
M. Wt: 174.16 g/mol
InChI Key: QHJBNEFEIDZZCN-UHFFFAOYSA-N
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Description

7-Aminoquinoline-5,8-dione is a nitrogen-containing heterocyclic compound with significant biological and chemical importance. It is a derivative of quinoline, a structure that consists of a benzene ring fused with a pyridine ring.

Scientific Research Applications

7-Aminoquinoline-5,8-dione has a wide range of scientific research applications:

Mechanism of Action

While the exact mechanism of action of 7-Aminoquinoline-5,8-dione is not fully understood, it is believed that compounds with this structure, such as the antitumor antibiotic streptonigrin, exert their activity by causing DNA strand scission . Metal ions play a key role in both the DNA-degradation pathway and in enhancing the interaction of the drug with DNA .

Future Directions

The future directions for 7-Aminoquinoline-5,8-dione research could involve the design and creation of drug-like late-stage natural product analogues to address pharmacological limitations . Furthermore, various selected quinolines and derivatives with potential biological and pharmaceutical activities could be presented . This could open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoquinoline-5,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzaldehyde with ethyl acetoacetate, followed by cyclodehydration in the presence of an acid or base . Another approach involves the Friedländer synthesis, where an amino-substituted benzaldehyde reacts with a ketone in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often employs eco-friendly and cost-effective methods. For instance, the use of copper salts and D-glucose in aqueous ethanol as a green solvent has been reported . This method not only reduces the environmental impact but also enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Aminoquinoline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with potential biological activities, such as antitumor and antimicrobial agents .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for medicinal chemistry research. Its ability to form stable radicals and interact with metal ions distinguishes it from other quinoline derivatives .

Properties

IUPAC Name

7-aminoquinoline-5,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c10-6-4-7(12)5-2-1-3-11-8(5)9(6)13/h1-4H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJBNEFEIDZZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C(=CC2=O)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291631
Record name 7-aminoquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64636-91-5
Record name NSC76885
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-aminoquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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